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Compound of Interest

Compound Name: beta-Chamigrene

Cat. No.: B1209230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic activity of chamigrene

sesquiterpenes, a class of halogenated natural products primarily isolated from marine red

algae of the genus Laurencia. The information presented herein, supported by experimental

data, aims to facilitate the evaluation of these compounds as potential anticancer agents.

Introduction to Chamigrene Sesquiterpenes
Chamigrene sesquiterpenes are a diverse group of secondary metabolites characterized by a

unique spiro[5.5]undecane carbon skeleton. Halogenated derivatives, particularly those

containing bromine and chlorine, have demonstrated a range of biological activities, with

cytotoxicity against various cancer cell lines being the most prominent. This guide focuses on

comparing the cytotoxic potency and mechanisms of action of several key chamigrene

sesquiterpenes.

Quantitative Cytotoxicity Data
The cytotoxic activity of chamigrene sesquiterpenes is typically quantified by the half-maximal

inhibitory concentration (IC50), which represents the concentration of a compound required to

inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values

of various chamigrene sesquiterpenes against a panel of human cancer cell lines.
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Compound Cancer Cell Line IC50 (µM) Reference

Elatol
A549 (Lung

Carcinoma)
6.24 [1]

RD

(Rhabdomyosarcoma)
14.24 [1]

Colo-205 (Colon

Adenocarcinoma)
~7.9 [2]

HeLa (Cervical

Cancer)
≤ 5.0 µg/mL [3]

MCF-7 (Breast

Cancer)
≤ 1.0 µg/mL [3]

P-388 (Murine

Leukemia)
≤ 1.0 µg/mL [3]

(-)-Elatol
Colo-205 (Colon

Adenocarcinoma)
2.5 ± 1.3 µg/mL [2]

Obtusol
Colo-205 (Colon

Adenocarcinoma)
1.2 ± 1.4 µg/mL [2]

HeLa (Cervical

Cancer)
≤ 5.0 µg/mL [3]

MCF-7 (Breast

Cancer)
≤ 1.0 µg/mL [3]

P-388 (Murine

Leukemia)
≤ 1.0 µg/mL [3]

Isoobtusol
A549 (Lung

Carcinoma)
12.11 [1]

RD

(Rhabdomyosarcoma)
7.82 [1]

Laurinterol
A549 (Lung

Carcinoma)
1.2 µg/mL [4]
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SK-OV-3 (Ovarian

Cancer)
17.6 µg/mL [4]

SK-MEL-2

(Melanoma)
1.2 µg/mL [4]

XF498 (CNS Cancer) 1.2 µg/mL [4]

HT15 (Colon Cancer) 1.2 µg/mL [4]

MCF-7 (Breast

Cancer)
16.07 µg/mL [5]

Isolaurinterol
A549 (Lung

Carcinoma)
1.2 µg/mL [4]

SK-OV-3 (Ovarian

Cancer)
1.2 µg/mL [4]

SK-MEL-2

(Melanoma)
1.2 µg/mL [4]

XF498 (CNS Cancer) 1.2 µg/mL [4]

HT15 (Colon Cancer) 1.2 µg/mL [4]

Debromoelatol
U937, Jurkat, B16F10,

Colo-205
> 25 µg/mL [2]

Dendroidiol
U937, Jurkat, B16F10,

Colo-205
> 25 µg/mL [2]

Obtusane
U937, Jurkat, B16F10,

Colo-205
> 25 µg/mL [2]

Lauremantanone A
HeLa (Cervical

Cancer)
≤ 5.0 µg/mL [3]

Lauremantanone B
HeLa (Cervical

Cancer)
≤ 5.0 µg/mL [3]

Cartilagineol
HeLa (Cervical

Cancer)
≤ 1.0 µg/mL [3]
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MCF-7 (Breast

Cancer)
≤ 1.0 µg/mL [3]

P-388 (Murine

Leukemia)
≤ 1.0 µg/mL [3]

Laurebiphenyl
A549 (Lung

Carcinoma)
1.68 µg/mL [6]

BGC-823 (Stomach

Cancer)
1.22 µg/mL [6]

Bel 7402 (Hepatoma) 1.91 µg/mL [6]

HCT-8 (Colon Cancer) 1.77 µg/mL [6]

HELA (Cervical

Cancer)
1.61 µg/mL [6]

Ma'iliohydrin
NCI/ADR-RES (Breast

Cancer)
10⁻⁸ M [1]

Mechanisms of Cytotoxic Action
Research into the mechanisms underlying the cytotoxic effects of chamigrene sesquiterpenes

has revealed that the induction of apoptosis (programmed cell death) and cell cycle arrest are

common pathways.

Elatol: This compound has been shown to induce apoptosis and cause cell cycle arrest at the

G1/S phase. Mechanistic studies have revealed that elatol's effects are mediated through the

modulation of key regulatory proteins. It downregulates the expression of cyclin D1, cyclin E,

CDK2, and CDK4, which are crucial for cell cycle progression. Furthermore, elatol promotes

apoptosis by decreasing the levels of the anti-apoptotic protein Bcl-xl and increasing the

expression of the pro-apoptotic protein Bak, as well as caspase-9 and the tumor suppressor

p53. More recent studies suggest that elatol can also act as a potent inhibitor of mitochondrial

protein synthesis, leading to an integrated stress response and subsequent apoptosis in

leukemia and lymphoma cells.
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Obtusol: Similar to elatol, obtusol has been reported to induce apoptosis. Studies have shown

its ability to activate caspase-6, a key executioner caspase in the apoptotic cascade.[2] At a

concentration of 100 µg/ml, obtusol induced apoptosis in 79% of Colo-205 cells.[2]

Laurinterol: The cytotoxic mechanism of laurinterol also involves the induction of apoptosis. In

melanoma cells, an extract containing laurinterol was found to induce apoptosis through a p53-

dependent pathway.[7][8] This involves the transcriptional activation of p53 and the subsequent

activation of the p21 promoter, leading to the activation of caspases and DNA fragmentation.[7]

Morphological changes characteristic of apoptosis, such as cell shrinkage and nuclear

pyknosis, have also been observed in breast cancer cells treated with laurinterol.[5]

Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways involved in the

cytotoxic activity of chamigrene sesquiterpenes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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